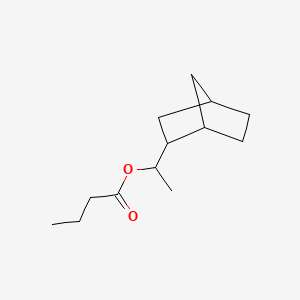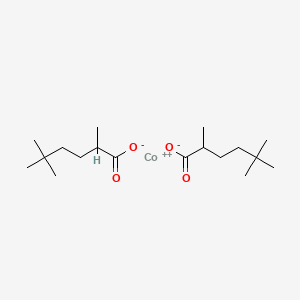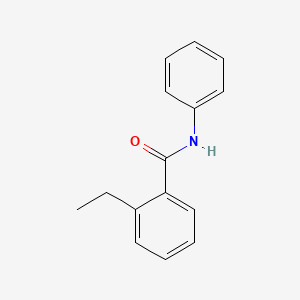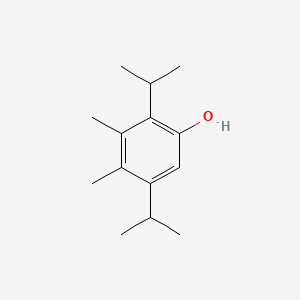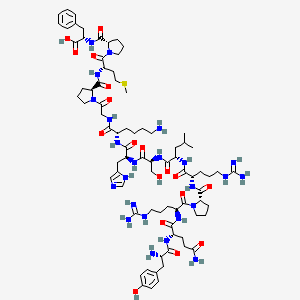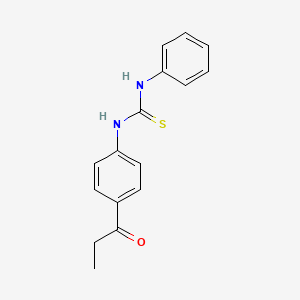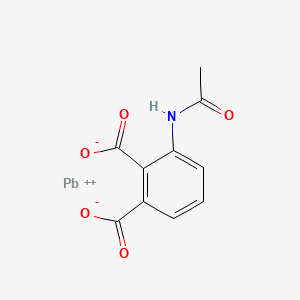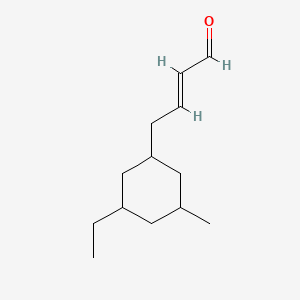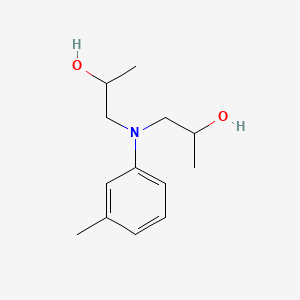
1,1'-(m-Tolylimino)dipropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white to pale brown solid with a melting point of 60-63°C and a boiling point of approximately 389°C . This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.
Vorbereitungsmethoden
1,1’-(m-Tolylimino)dipropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of m-toluidine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,1’-(m-Tolylimino)dipropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
1,1’-(m-Tolylimino)dipropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(m-Tolylimino)dipropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects are mediated through interactions with enzymes and receptors, leading to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,1’-(m-Tolylimino)dipropan-2-ol can be compared with other similar compounds, such as:
N,N-Diisopropanol-p-toluidine: This compound has similar chemical properties and applications but may differ in terms of reactivity and stability.
N,N-Bis(2-hydroxypropyl)-p-toluidine: Another related compound with comparable uses in organic synthesis and industrial applications.
The uniqueness of 1,1’-(m-Tolylimino)dipropan-2-ol lies in its specific chemical structure, which imparts distinct reactivity and functional properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
38668-49-4 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
1-[N-(2-hydroxypropyl)-3-methylanilino]propan-2-ol |
InChI |
InChI=1S/C13H21NO2/c1-10-5-4-6-13(7-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3 |
InChI-Schlüssel |
AGRSZBOCZMNJIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(CC(C)O)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


